- Preparation peptidomimetics as antiviral agents with inhibitory activity against 3CL proteases, World Intellectual Property Organization, , ,
Cas no 928758-14-9 ((S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid)

928758-14-9 structure
اسم المنتج:(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
كاس عدد:928758-14-9
وسط:C11H19NO4
ميغاواط:229.27286362648
MDL:MFCD29920877
CID:4779946
(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
- (S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
- (S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid
- (2S)-2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methylcyclopropaneacetic acid (ACI)
- (S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
-
- MDL: MFCD29920877
- نواة داخلي: 1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-/m1/s1
- مفتاح Inchi: YIVOXOHBBPCXTC-SSDOTTSWSA-N
- ابتسامات: [C@H](C1(CC1)C)(C(=O)O)NC(=O)OC(C)(C)C
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 16
- تدوير ملزمة العد: 5
- تعقيدات: 302
- إكسلوغ 3: 1.7
- طوبولوجي سطح القطب: 75.6
(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11417-10g |
(S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |
928758-14-9 | 95% | 10g |
$5270 | 2023-09-07 | |
abcr | AB543618-100 mg |
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid; . |
928758-14-9 | 100mg |
€1459.90 | 2023-06-14 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11417-5g |
(S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |
928758-14-9 | 95% | 5g |
$3150 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685108-100mg |
(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |
928758-14-9 | 98% | 100mg |
¥10231.00 | 2024-04-25 | |
1PlusChem | 1P01XF2L-250mg |
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid |
928758-14-9 | 95% | 250mg |
$2055.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685108-250mg |
(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |
928758-14-9 | 98% | 250mg |
¥20328.00 | 2024-04-25 | |
abcr | AB543618-100mg |
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid; . |
928758-14-9 | 100mg |
€500.00 | 2025-02-21 | ||
Ambeed | A479829-1g |
(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |
928758-14-9 | 97% | 1g |
$1544.0 | 2024-08-02 | |
1PlusChem | 1P01XF2L-1g |
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid |
928758-14-9 | 95% | 1g |
$3684.00 | 2024-04-20 | |
1PlusChem | 1P01XF2L-100mg |
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid |
928758-14-9 | 95% | 100mg |
$1052.00 | 2024-04-20 |
(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 12 h, 25 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
المراجع
- Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
المراجع
- Resensitizing daclatasvir-resistant hepatitis C variants by allosteric modulation of NS5ANature (London, 2015, 527(7577), 245-248,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Lead tetraacetate Solvents: Methanol , Dichloromethane ; 0 - 5 °C; 10 min, 0 °C; 50 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Triethylamine ; cooled; 20 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Triethylamine ; cooled; 20 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
المراجع
- Preparation of substituted azoles and their use as hepatitis C virus inhibitors, United States, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Catalysts: Lead tetraacetate Solvents: Methanol , Dichloromethane ; 5 min, 0 - 5 °C; 10 min, 0 °C; 50 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 h, rt
1.4 Reagents: Triethylamine Solvents: Methanol ; cooled
1.5 rt; 20 h, rt
1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 h, rt
1.4 Reagents: Triethylamine Solvents: Methanol ; cooled
1.5 rt; 20 h, rt
1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
المراجع
- Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound, United States, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 4 - 48 h, rt
المراجع
- Practical and efficient method for amino acid derivatives containing β-quaternary center: Application toward synthesis of hepatitis C virus NS3 serine protease inhibitorsTetrahedron Letters, 2007, 48(36), 6343-6347,
(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Raw materials
- Cyclopropaneacetonitrile, α-[[(1R)-2-hydroxy-1-phenylethyl]amino]-1-methyl-, (αS)-
- Di-tert-butyl dicarbonate
- (2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride
(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Preparation Products
(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid الوثائق ذات الصلة
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1. Back matter
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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5. Book reviews
928758-14-9 ((S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid) منتجات ذات صلة
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
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- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:928758-14-9)(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

نقاء:99%
كمية:1g
الأسعار ($):1390.0